[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride
Overview
Description
[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride: is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride typically involves the nitration of a suitable aromatic precursor followed by the introduction of an aminomethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using agents like sodium borohydride to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Primary amines.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry: [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The nitro group can undergo redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar aromatic structures and are used in drug development.
Piperidine Derivatives: These compounds are important in pharmaceutical applications and share some synthetic pathways with [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility in synthesis and potential in various fields of research make it a valuable compound in scientific studies.
Properties
IUPAC Name |
2-(aminomethyl)-4-nitroaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-4-5-3-6(10(11)12)1-2-7(5)9;;/h1-3H,4,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSULFJWIHGAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.